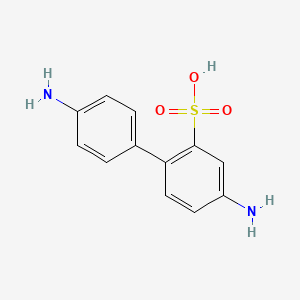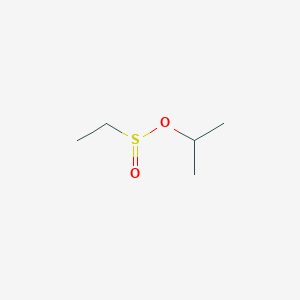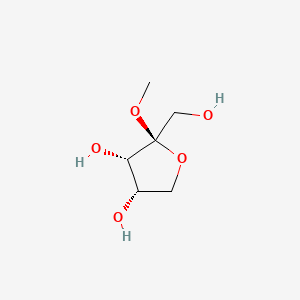
beta-L-erythro-2-Pentulofuranoside, methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-L-erythro-2-Pentulofuranoside, methyl:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-erythro-2-Pentulofuranoside, methyl typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the protection of hydroxyl groups followed by selective methylation. For example, the compound can be synthesized by reacting a protected pentulofuranose derivative with a methylating agent such as methyl iodide in the presence of a base like sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. Industrial methods may also employ continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions: beta-L-erythro-2-Pentulofuranoside, methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, beta-L-erythro-2-Pentulofuranoside, methyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of antiviral or anticancer agents due to its ability to interact with biological targets.
Industry: In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of beta-L-erythro-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thereby reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
beta-L-2’-deoxy-nucleosides: These compounds share a similar furanose ring structure but differ in the presence of a deoxy group.
Methyl beta-L-fucopyranoside: This compound has a similar methylated sugar structure but with a pyranose ring instead of a furanose ring.
Uniqueness: beta-L-erythro-2-Pentulofuranoside, methyl is unique due to its specific furanose ring structure and methylation pattern. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
53756-33-5 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3S,4S)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
InChIキー |
NYOMYVSBWQTWNT-ZLUOBGJFSA-N |
異性体SMILES |
CO[C@@]1([C@H]([C@H](CO1)O)O)CO |
正規SMILES |
COC1(C(C(CO1)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

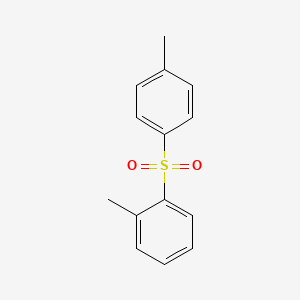
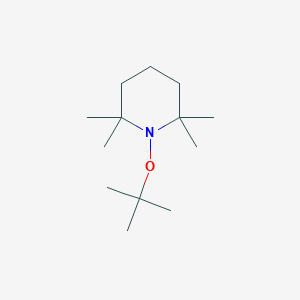
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
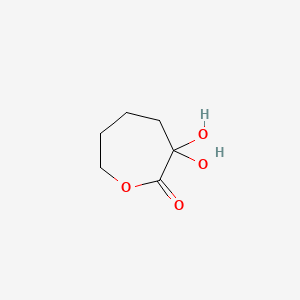
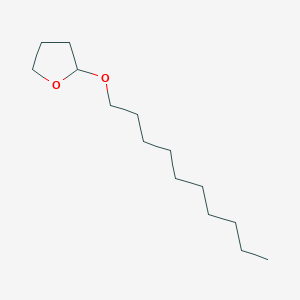
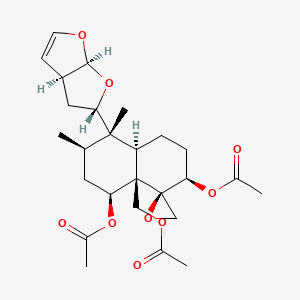
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
